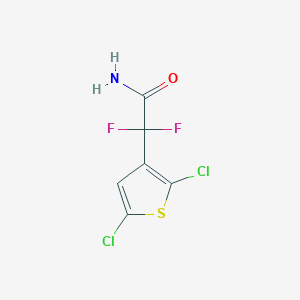

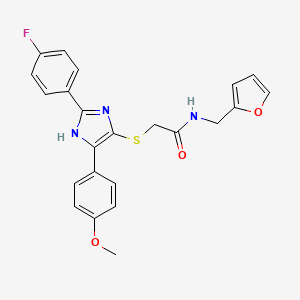

![molecular formula C14H14N2O3 B2935199 4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile CAS No. 391649-88-0](/img/structure/B2935199.png)

4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile is a chemical compound with the molecular formula C14H14N2O3 . It is a specialized compound and not much information is available about it in the public domain .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. The molecular weight of this compound is 258.28 . Other specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Biodegradation and Environmental Impact

Research on similar nitrophenyl compounds, such as 3-methyl-4-nitrophenol, has shown their significance in environmental science, particularly in biodegradation studies. For instance, a study on Ralstonia sp. SJ98 demonstrated the microorganism's capability to utilize 3-methyl-4-nitrophenol as the sole carbon and energy source, highlighting the potential for environmental decontamination and bioremediation purposes (Bhushan et al., 2000). This suggests that similar compounds might also be targeted for bioremediation strategies to mitigate pollution.

Molecular Complexation and Crystal Engineering

Another area of application is in crystal engineering, where the design of noncentrosymmetric structures for nonlinear optics is explored. Studies on molecular complexes, including nitrophenyl compounds, aim at assessing strategies for molecular complexation to develop materials exhibiting quadratic nonlinear optical behavior (Muthuraman et al., 2001). Such research underlines the compound's potential use in creating advanced optical materials.

Electrochemical Behavior and Pollution Monitoring

The electrochemical behavior of nitrophenyl-related compounds has been studied for insights into pollution monitoring and degradation pathways. For example, electrochemical strategies have been developed to determine pollutants in water samples, showcasing the importance of nitrophenyl derivatives in environmental monitoring (Keivani et al., 2017). This points towards the compound's relevance in designing sensors for environmental pollutants.

Photocatalytic Degradation

Research into the photocatalytic degradation of similar compounds, like methyl parathion, reveals the pathways and intermediate products of degradation, crucial for understanding the environmental fate and treatment strategies of such pollutants (Moctezuma et al., 2007). This could suggest potential applications in environmental cleanup and waste treatment processes.

Propriétés

IUPAC Name |

4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-14(2,3)13(17)11(9-15)8-10-6-4-5-7-12(10)16(18)19/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOBHYRKCYFUFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)acetamide](/img/structure/B2935122.png)

![(11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2935124.png)

![2,5-difluoro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2935135.png)

![2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2935139.png)